4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide
Description
4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a benzamide derivative featuring a cyano group at the para position of the benzoyl ring and a cyclopentylmethyl group substituted with a thiophen-2-yl moiety on the amide nitrogen. This structural configuration combines electron-withdrawing (cyano) and hydrophobic (cyclopentyl-thiophene) components, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-cyano-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c19-12-14-5-7-15(8-6-14)17(21)20-13-18(9-1-2-10-18)16-4-3-11-22-16/h3-8,11H,1-2,9-10,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTSQTPRVAJCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)C#N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature . Industrial production methods may involve solvent-free reactions or the use of catalytic amounts of bases like triethylamine in boiling ethanol .
Chemical Reactions Analysis
4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the cyano group to an amine.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures, which are of interest in medicinal chemistry.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The cyano group and the benzamide structure allow the compound to interact with enzymes and receptors, modulating their activity. The thiophene ring and cyclopentyl group contribute to the compound’s binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
The cyano group at the 4-position distinguishes the target compound from analogs such as 4-bromo-N-(2-nitrophenyl)benzamide (), which features a bromo substituent and a nitro-phenyl group on the amide nitrogen.
Amide Nitrogen Substitutions
Key differences in the amide nitrogen substituents include:
- Morpholin-4-yl(thiophen-2-yl)methyl (): The morpholine ring enables hydrogen bonding (N–H⋯O), influencing crystal packing and solubility .
- Phenylcarbamothioyl (Compound 3, ): Thiourea linkage may enhance metal chelation or hydrogen bonding, contributing to macrophage inhibitory activity .
Crystallographic and Conformational Analysis
The crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide () reveals a chair conformation for the morpholine ring and intermolecular N–H⋯O hydrogen bonding, forming chains along the [001] direction.
Data Table: Structural and Functional Comparison
| Compound Name | Benzamide Substituent | Amide Nitrogen Substituent | Molecular Formula | Key Properties/Activities |
|---|---|---|---|---|
| 4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide | 4-cyano | [1-(thiophen-2-yl)cyclopentyl]methyl | C₁₈H₁₇N₂OS | High lipophilicity (predicted) |
| 4-cyano-N-cyclopropyl-N-[(thiophen-2-yl)methyl]benzamide (Q5D, E6) | 4-cyano | Cyclopropyl, (thiophen-2-yl)methyl | C₁₆H₁₄N₂OS | Reduced steric bulk vs. target |
| 4-bromo-N-(2-nitrophenyl)benzamide (E3) | 4-bromo | 2-nitrophenyl | C₁₃H₉BrN₂O₃ | Structural comparator |
| N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide (E4,7) | None | Morpholin-4-yl(thiophen-2-yl)methyl | C₁₆H₁₈N₂O₂S | Hydrogen-bonded crystal packing |
| 4-cyano-N-(phenylcarbamothioyl)benzamide (E5) | 4-cyano | Phenylcarbamothioyl | C₁₅H₁₀N₃OS | Macrophage inhibitory activity |
Research Findings and Implications
- Electronic Effects: The cyano group’s electron-withdrawing nature may enhance binding to electron-rich biological targets compared to bromo or nitro analogs .
- Solubility and Bioavailability : Morpholine-containing derivatives () exhibit higher polarity due to hydrogen bonding, whereas the target compound’s cyclopentyl-thiophene group likely prioritizes membrane permeability .
- Activity Trends : Thiourea-linked benzamides () demonstrate specific biological activity, suggesting that modifying the nitrogen substituent could tailor the target compound for therapeutic applications .
Biological Activity
4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a complex organic compound notable for its unique structural features, including a cyano group, a thiophene ring, and a benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits properties that make it a versatile candidate for various biological applications. The presence of the cyano group enhances its reactivity, while the thiophene ring contributes to its biological interactions.
Target of Action
Research indicates that compounds similar to this compound have been studied for their interactions with soluble epoxide hydrolase (sEH) , an enzyme implicated in cardiovascular diseases.
Mode of Action
Thiophene derivatives, including this compound, are known to exhibit various pharmacological properties such as:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antihypertensive
- Anti-atherosclerotic
These activities are attributed to their ability to modulate biochemical pathways involved in these diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on sEH activity. This inhibition is crucial as sEH plays a role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in vascular function and inflammation.
Case Study: Cardiovascular Applications
A study focusing on the cardiovascular applications of this compound revealed that it can lower blood pressure and exhibit protective effects against cardiac hypertrophy in animal models. The mechanism involves the modulation of EET levels, leading to improved endothelial function.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| N-(1-(thiophen-2-yl)cyclopropyl)methyl)benzamide | Lacks the cyano group | Reduced reactivity and different applications | Limited activity against sEH |
| 3-cyano-N-(cyclopropyl)methyl)benzamide | Lacks the thiophene ring | Alters chemical properties and biological activities | Moderate anti-inflammatory effects |
| N-(4-acetylphenyl)-4-methylbenzamide | Contains acetyl and methyl groups | Different pharmacological profiles | Anticancer activity |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Cyclopropyl Intermediate : Achieved through cyclopropanation reactions.
- Introduction of Thiophene Moiety : Utilizes cross-coupling reactions such as Suzuki-Miyaura coupling.
- Formation of Benzamide Core : Synthesized by reacting benzoyl chloride with an amine derivative.
- Introduction of Cyano Group : Conducted via nucleophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
